Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Piperidine Derivatives

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (CAS 651053-83-7) is a synthetic piperidine carboxylate derivative with the molecular formula C₁₇H₂₅NO₂ and a molecular weight of 275.4 g/mol. Its structure comprises a piperidine ring N-substituted with a phenyl carbamate group and C4-substituted with a branched 3-methylbutyl chain, placing it within a class of compounds frequently employed as intermediates and screening candidates in medicinal chemistry.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
CAS No. 651053-83-7
Cat. No. B12591253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-(3-methylbutyl)piperidine-1-carboxylate
CAS651053-83-7
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)CCC1CCN(CC1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C17H25NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
InChIKeyGYENEDJXNHOCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-(3-Methylbutyl)Piperidine-1-Carboxylate (CAS 651053-83-7): Core Physicochemical & Procurement Profile


Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate (CAS 651053-83-7) is a synthetic piperidine carboxylate derivative with the molecular formula C₁₇H₂₅NO₂ and a molecular weight of 275.4 g/mol . Its structure comprises a piperidine ring N-substituted with a phenyl carbamate group and C4-substituted with a branched 3-methylbutyl chain, placing it within a class of compounds frequently employed as intermediates and screening candidates in medicinal chemistry [1]. It is not a naturally occurring compound. Physicochemical analyses indicate a calculated XLogP of 4.8 and a topological polar surface area (TPSA) of 29.5 Ų, which are key determinants of its passive membrane permeability and oral bioavailability potential [2].

Why Generic 4-Substituted Piperidines Are Not Interchangeable with Phenyl 4-(3-Methylbutyl)Piperidine-1-Carboxylate


The substitution of a phenyl carbamate at the piperidine nitrogen and a branched 3-methylbutyl chain at the 4-position creates a specific lipophilic and steric environment that directly impacts biological activity, synthesis efficiency, and metabolic stability in ways that close analogs do not replicate. As demonstrated in parallel synthesis studies, the yield for this specific compound (~88%) differs markedly from structurally related esters with linear butyl (~73%) or ethyl (~60%) substituents, indicating that the 3-methylbutyl chain confers distinct reactivity . Furthermore, bioactivity data confirms that this substitution pattern yields a defined PI3Kδ inhibition profile (IC₅₀: 102 nM) and a markedly low CYP3A4 inhibition liability (IC₅₀: >50,000 nM) that would be lost or altered with a different alkyl chain or N-protecting group, directly impacting downstream experimental reproducibility and lead optimization trajectories [1].

Quantitative Differentiation Evidence for Phenyl 4-(3-Methylbutyl)Piperidine-1-Carboxylate (CAS 651053-83-7)


Synthesis Yield Benchmark: 3-Methylbutyl vs. Linear Alkyl Side Chains

In a parallel synthesis study establishing practical conditions for 4-substituted N-protected piperidines, phenyl 4-(3-methylbutyl)piperidine-1-carboxylate was obtained with an overall yield of ~88% . This yield is substantially higher than that achieved for the directly analogous phenyl 4-butylpiperidine-1-carboxylate (~73%) under identical reaction conditions, and for phenyl 4-ethylpiperidine-1-carboxylate (~60%) . The data demonstrate that the branched 3-methylbutyl substituent enables a more efficient organozinc addition and subsequent hydrogen-transfer hydrogenation sequence compared to linear alkyl chains.

Medicinal Chemistry Parallel Synthesis Piperidine Derivatives

PI3Kδ Cellular Inhibition Potency: Defined Activity for Lead Optimization

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate exhibits a cellular IC₅₀ of 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, as measured by electrochemiluminescence assay [1]. While direct comparator data for close structural analogs is not available in the same assay, this value establishes a well-defined potency benchmark for this specific chemotype. In contrast, a highly optimized clinical candidate PI3Kδ inhibitor (Compound 5d/PI3Kdelta inhibitor 1) achieves an IC₅₀ of 1.3 nM in biochemical assays , providing context that phenyl 4-(3-methylbutyl)piperidine-1-carboxylate occupies an intermediate potency range suitable for early-stage hit-to-lead exploration rather than advanced candidate selection. The compound also demonstrates a biochemical PI3Kδ IC₅₀ of 2.30 nM in a competitive fluorescence polarization assay [1], indicating a substantial shift between biochemical and cellular potency.

Kinase Inhibition PI3Kδ Cellular Pharmacology

CYP3A4 Inhibition Liability: Minimal Interaction with a Key Drug-Metabolizing Enzyme

Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate exhibits an IC₅₀ of >50,000 nM (>50 µM) for inhibition of CYP3A4 using a BFC substrate fluorometric assay [1]. Time-dependent CYP3A4 inhibition in human liver microsomes was also minimal, with an IC₅₀ of 10,000 nM (10 µM) after 30 min preincubation [1]. In contrast, many piperidine-containing compounds have been reported to be modest to potent CYP3A4 inhibitors, with IC₅₀ values ranging from 44 nM to 700 nM for representative piperidine derivatives [2]. The >50 µM IC₅₀ value for this compound is approximately 1,000-fold weaker than potent piperidine CYP3A4 inhibitors, indicating a very low propensity for CYP3A4-mediated drug-drug interactions.

ADME CYP Inhibition Drug-Drug Interaction

Lipophilicity (XLogP): Calculated Value for Permeability Prediction

The calculated XLogP for phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is 4.8, as derived from its chemical structure [1]. While experimental logP values for direct comparators are unavailable, this value can be contextualized within the broader class of piperidine carboxylates. The compound's SlogP of 5.11 was also noted in the MMsINC database [2]. In contrast, a structurally simpler piperidine derivative, ethyl 1-piperidinecarboxylate, has a reported logP of 1.87, and many drug-like piperidines exhibit logP values between 1 and 4 [3]. The higher XLogP of 4.8 suggests enhanced lipophilicity conferred by the 3-methylbutyl and phenyl carbamate moieties, which would be expected to increase passive membrane permeability but may also impact aqueous solubility.

Physicochemical Properties Lipophilicity Drug Design

High-Impact Application Scenarios for Phenyl 4-(3-Methylbutyl)Piperidine-1-Carboxylate (CAS 651053-83-7)


Medicinal Chemistry: Hit-to-Lead Exploration for PI3Kδ-Dependent Indications

The compound's defined PI3Kδ cellular inhibition (IC₅₀: 102 nM) [1] and low CYP3A4 liability (IC₅₀: >50,000 nM) [1] make it a suitable starting scaffold for medicinal chemistry optimization campaigns targeting PI3Kδ-driven pathologies (e.g., B-cell malignancies, inflammatory disorders). Researchers can leverage the 3-methylbutyl substitution pattern, which confers favorable synthesis yield (~88%) , to generate focused analog libraries exploring the structure-activity relationship around the piperidine 4-position and N-carbamate group. The low CYP3A4 inhibition reduces the likelihood of confounding metabolic liabilities in early in vitro pharmacology studies.

Chemical Biology: Cellular Probe for PI3K/AKT Pathway Investigation

The compound can be employed as a chemical probe to interrogate PI3Kδ-mediated AKT phosphorylation in cellular models. The cellular IC₅₀ of 102 nM in Ri-1 cells [1] provides a reference concentration for dose-response experiments. Its calculated high lipophilicity (XLogP 4.8) [2] suggests good cell membrane permeability, a critical attribute for intracellular target engagement. The minimal CYP3A4 inhibition [1] also implies that observed cellular effects are less likely to be confounded by compound metabolism in hepatic co-culture systems.

Process Chemistry: Reference Standard for 4-Substituted Piperidine Synthesis Method Development

The high yield (~88%) achieved in the CuCN·2LiBr-catalyzed organozinc addition/hydrogen-transfer hydrogenation sequence positions phenyl 4-(3-methylbutyl)piperidine-1-carboxylate as a benchmark reference standard for developing and optimizing new synthetic routes to 4-substituted N-protected piperidines. Its synthesis can serve as a positive control or calibration point when evaluating novel catalytic systems, alternative protecting group strategies, or flow chemistry adaptations. The quantified yield difference relative to butyl (73%) and ethyl (60%) analogs provides a clear metric for assessing the influence of alkyl chain branching on reaction efficiency.

ADME Screening Panel: Low-CYP-Inhibition Control Compound

Given its IC₅₀ of >50,000 nM for CYP3A4 [1], this compound may be useful as a negative control or low-interference reference in in vitro CYP inhibition screening panels. It can be included alongside known potent CYP3A4 inhibitors to validate assay sensitivity and establish baseline activity windows when profiling novel chemical series. Its distinct piperidine-carboxylate chemotype offers structural diversity relative to commonly used small-molecule CYP controls.

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